N-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
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Overview
Description
N-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a Schiff base compound characterized by the presence of a carbon-nitrogen double bond (C=N) with the nitrogen atom connected to an aryl group. Schiff bases are known for their wide range of applications in various fields, including analytical, biological, and inorganic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves the condensation reaction of 4-nitrobenzaldehyde with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. This reaction is usually carried out in the presence of a suitable catalyst under reflux conditions . The reaction can be represented as follows:
4-nitrobenzaldehyde+4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine→this compound+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The Schiff base can be reduced to the corresponding amine.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.
Major Products
Oxidation: Formation of nitro-substituted derivatives.
Reduction: Formation of amine-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of dyes, pigments, and polymer stabilizers.
Mechanism of Action
The mechanism of action of N-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitrobenzylidene)-2-cyclopropylaniline
- N-(4-Nitrobenzylidene)-2-alkenylaniline
- N-(2,4-Dinitrobenzylidene)-3-chlorobenzenamine
Uniqueness
N-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is unique due to its specific structural features, such as the presence of the tetrahydro-1,3-benzothiazole ring and the nitrobenzylidene moiety. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C14H13N3O2S |
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Molecular Weight |
287.34 g/mol |
IUPAC Name |
(E)-1-(4-nitrophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanimine |
InChI |
InChI=1S/C14H13N3O2S/c18-17(19)11-7-5-10(6-8-11)9-15-14-16-12-3-1-2-4-13(12)20-14/h5-9H,1-4H2/b15-9+ |
InChI Key |
ZRRXQPFJHQXYBN-OQLLNIDSSA-N |
Isomeric SMILES |
C1CCC2=C(C1)N=C(S2)/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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